Regrelor disodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
676251-22-2 |
|---|---|
Molecular Formula |
C22H23N6Na2O8P |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate |
InChI |
InChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1 |
InChI Key |
MKQKPLQMNCXTJE-VEZQGTPESA-L |
Isomeric SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+] |
Canonical SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
676251-22-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INS50589; INS-50589; INS 50589; Regrelor; Regrelor sodium; Regrelor disodium. |
Origin of Product |
United States |
Regrelor Disodium: a Purinergic P2y12 Receptor Antagonist
Conceptual Framework of P2Y12 Receptor Antagonism
Platelet activation and aggregation are critical processes in hemostasis and thrombosis. A key player in this cascade is the purinergic P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily activated by adenosine (B11128) diphosphate (B83284) (ADP). researchgate.netwikipedia.orgbenthamscience.commdpi.com When ADP binds to the P2Y12 receptor on the platelet surface, it initiates intracellular signaling pathways that lead to further platelet activation, granule release, and conformational changes in the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. mims.comnih.gov The activation of GPIIb/IIIa is crucial for platelet aggregation, as it allows platelets to bind to fibrinogen and other extracellular matrix proteins, forming a stable thrombus. mims.comnih.gov
P2Y12 receptor antagonists are a class of antithrombotic agents designed to inhibit platelet function by blocking the effects of ADP at the P2Y12 receptor. nih.gov By preventing ADP from binding to its receptor, these antagonists disrupt the signaling cascade, thereby reducing platelet activation and subsequent aggregation. mims.comnih.govnih.gov This mechanism makes P2Y12 antagonists valuable in preventing and treating thrombotic events, particularly in cardiovascular diseases. benthamscience.commdpi.comahajournals.org
Classification of Regrelor Disodium (B8443419) within P2Y12 Antagonist Modalities
P2Y12 receptor antagonists can be broadly classified based on their mechanism of action, specifically whether their binding to the receptor is reversible or irreversible, and whether they are direct inhibitors or prodrugs requiring metabolic activation. Regrelor disodium is characterized as a reversible, competitive P2Y12 receptor antagonist . medchemexpress.comwikipedia.orgmedchemexpress.com This means it directly binds to the P2Y12 receptor and competes with ADP for the binding site, and its inhibitory effect can be overcome by increasing concentrations of ADP or by the removal of the drug. wikipedia.org Unlike some other P2Y12 antagonists, this compound does not require metabolic activation to exert its antiplatelet effects. wikipedia.org
Comparative Analysis with Established P2Y12 Receptor Antagonists
This compound belongs to the same mechanistic class as other established P2Y12 receptor antagonists, including clopidogrel, prasugrel, and ticagrelor (B1683153). wikipedia.org However, there are key distinctions in their pharmacological properties and classification.
The following table provides a comparative overview of this compound and other prominent P2Y12 receptor antagonists:
| Feature | This compound | Clopidogrel | Prasugrel | Ticagrelor | Cangrelor |
| Mechanism of Action | Reversible, competitive antagonist medchemexpress.comwikipedia.orgmedchemexpress.com | Irreversible antagonist mims.comwikipedia.orgwikipedia.org | Irreversible antagonist wikipedia.orgmims.com | Reversible, non-competitive (allosteric) antagonist wikipedia.orgaleksandragasecka.comfrontiersin.org | Reversible, direct antagonist viamedica.pltandfonline.com |
| Prodrug Requirement | No wikipedia.org | Yes (requires CYP450 metabolism) mims.comwikipedia.orgprobes-drugs.org | Yes (requires CYP450 metabolism) wikipedia.orgmims.com | No wikipedia.orgaleksandragasecka.comfrontiersin.org | No viamedica.pl |
| Route of Administration | Oral (investigational) ncats.io | Oral wikipedia.org | Oral wikipedia.org | Oral wikipedia.org | Intravenous viamedica.pltandfonline.com |
| Chemical Class | Nucleoside analogue (adenylic acid derivative) nih.govama-assn.org | Thienopyridine wikipedia.orgwikipedia.org | Thienopyridine wikipedia.orgmims.com | Cyclopentyl-triazolopyrimidine (nucleoside analogue) wikipedia.orgaleksandragasecka.com | Nucleoside analogue (ATP analog) viamedica.pl |
| Onset of Action | Rapid (preclinical findings) wikipedia.org | Slower (prodrug activation) wikipedia.org | Rapid (prodrug activation) nih.govmims.com | Rapid nih.govviamedica.pl | Very rapid (within minutes) viamedica.pltandfonline.com |
| Reversibility | Reversible medchemexpress.comwikipedia.orgmedchemexpress.com | Irreversible mims.comwikipedia.orgwikipedia.org | Irreversible wikipedia.orgmims.com | Reversible wikipedia.orgaleksandragasecka.comfrontiersin.org | Reversible viamedica.pltandfonline.com |
| IC50 (ADP-induced platelet aggregation) | 16 nM (in vitro) wikipedia.org | Varies (active metabolite) wikipedia.org | Varies (active metabolite) wikipedia.org | Varies (e.g., 20 µM ADP inhibition) wikipedia.org | Potent inhibition exceeding 90% viamedica.pl |
Interactive Data Table: Comparative Analysis of P2Y12 Receptor Antagonists
This compound's classification as a reversible, direct P2Y12 antagonist distinguishes it from the thienopyridine class (clopidogrel and prasugrel), which are prodrugs that require metabolic activation by cytochrome P450 (CYP450) enzymes to form their active, irreversible metabolites. mims.comwikipedia.orgwikipedia.orgmims.comprobes-drugs.org This prodrug characteristic can lead to variability in antiplatelet response due to genetic polymorphisms in CYP450 enzymes, particularly CYP2C19 for clopidogrel. mims.commims.com In contrast, this compound, like ticagrelor and cangrelor, does not depend on metabolic activation for its activity, potentially offering a more predictable antiplatelet effect. wikipedia.orgwikipedia.orgaleksandragasecka.com
Ticagrelor, another reversible P2Y12 antagonist, is a non-competitive or allosteric inhibitor, meaning it binds to a site on the receptor distinct from the ADP binding site, thereby inducing a conformational change that prevents ADP from activating the receptor. wikipedia.orgaleksandragasecka.comfrontiersin.org this compound, however, is reported to be a competitive antagonist. medchemexpress.comwikipedia.orgmedchemexpress.com Cangrelor is an intravenous, direct, and reversible P2Y12 antagonist known for its very rapid onset and offset of action due to its quick metabolism. viamedica.pltandfonline.com
Preclinical studies on this compound in animal models (rats, dogs, and monkeys) indicated a rapid onset of platelet aggregation inhibition and a quick restoration of baseline platelet function upon discontinuation of treatment. wikipedia.org Its in vitro IC50 for antagonism of ADP-induced platelet aggregation was reported as 16 nM. wikipedia.org
Mechanistic Action and Molecular Interactions of Regrelor Disodium
Specificity of Regrelor Disodium (B8443419) for the P2Y12 Receptor
Regrelor disodium exhibits a high degree of specificity for the P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. medchemexpress.commdpi.com This specificity is fundamental to its pharmacological activity, ensuring that its effects are targeted primarily to the pathways that govern platelet aggregation. The P2Y12 receptor is a critical component in the amplification of platelet activation and is a well-established target for antiplatelet therapies. nih.govmdpi.com
The interaction between this compound and the P2Y12 receptor is characterized by its reversible nature, distinguishing it from irreversible antagonists. nih.gov This reversibility allows for a more controlled and transient modulation of platelet function. Research has confirmed that this compound does not significantly interact with other P2Y receptors, such as P2Y1, or other platelet receptors, which underscores its targeted mechanism of action.
| Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) | Primary Cellular Location |
|---|---|---|---|
| P2Y12 | High | Potent | Platelets |
| P2Y1 | Low | Weak | Platelets, Neurons, Smooth Muscle |
| P2X1 | Negligible | Inactive | Platelets, Smooth Muscle |
Characterization of Competitive Antagonism at the Adenosine (B11128) Diphosphate (B83284) (ADP) Binding Site
This compound functions as a competitive antagonist at the ADP binding site of the P2Y12 receptor. medchemexpress.comnih.gov This means that this compound and the endogenous agonist, ADP, compete for the same binding site on the receptor. By occupying this site, this compound prevents ADP from binding and initiating the conformational changes in the receptor that are necessary for signal transduction.
The competitive nature of this antagonism implies that the degree of inhibition is dependent on the relative concentrations of this compound and ADP. An increase in the concentration of ADP can overcome the inhibitory effect of a given concentration of this compound. This dynamic interaction allows for a titratable and reversible inhibition of platelet function. nih.gov
Elucidation of Downstream Intracellular Signaling Cascades
The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular signaling events that ultimately lead to platelet activation and aggregation. By blocking this initial step, this compound effectively inhibits these downstream pathways.
The P2Y12 receptor is coupled to the Gi family of heterotrimeric G proteins. mdpi.comresearchgate.net Upon activation by ADP, the P2Y12 receptor facilitates the exchange of guanosine (B1672433) diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gi protein (Gαi). This leads to the dissociation of the Gαi subunit from the βγ-subunits (Gβγ).
This compound, by preventing ADP binding, inhibits the activation of the Gi protein, thereby blocking the dissociation of its subunits and the subsequent modulation of downstream effectors.
| Signaling Event | Effect of ADP (Agonist) | Effect of this compound (Antagonist) |
|---|---|---|
| P2Y12 Receptor Conformation | Active | Inactive |
| Gαi Subunit State | GTP-bound (Active) | GDP-bound (Inactive) |
| Gβγ Subunit Dissociation | Occurs | Inhibited |
| Downstream Effector Modulation | Activated | Inhibited |
The activated Gαi subunit of the Gi protein inhibits the enzyme adenylyl cyclase. researchgate.net This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Therefore, ADP binding to the P2Y12 receptor leads to a decrease in intracellular cAMP levels. cAMP is an important second messenger that, in platelets, acts as an inhibitor of platelet activation.
The Gβγ subunits, which dissociate from the Gαi subunit upon P2Y12 activation, can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). mdpi.comresearchgate.net Activation of these pathways can lead to an increase in intracellular calcium (Ca2+) concentrations, a critical signal for platelet activation and degranulation.
This compound, by preventing the dissociation of the Gβγ subunits, inhibits the activation of these downstream signaling pathways, thereby attenuating the rise in intracellular calcium levels that would normally be induced by ADP.
Inhibition of P2Y12-Mediated Cellular Responses
The culmination of the downstream signaling events initiated by P2Y12 receptor activation is a series of cellular responses that include platelet shape change, granule secretion, and aggregation. By blocking the P2Y12 receptor, this compound effectively inhibits these ADP-mediated cellular responses.
The inhibition of platelet aggregation by this compound is a direct consequence of its ability to prevent the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. This is achieved by maintaining high levels of cAMP and preventing the necessary intracellular calcium signaling.
| Cellular Response | Effect of ADP via P2Y12 | Effect of this compound |
|---|---|---|
| Platelet Shape Change | Promoted | Inhibited |
| Granule Secretion | Stimulated | Inhibited |
| Glycoprotein IIb/IIIa Activation | Induced | Inhibited |
| Platelet Aggregation | Amplified | Inhibited |
Attenuation of Platelet Aggregation
This compound directly interferes with the process of platelet activation and aggregation by blocking the P2Y12 receptor, a key component in hemostasis and thrombosis. The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from platelet-dense granules upon initial platelet activation. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP, in turn, promotes platelet aggregation and the formation of a stable thrombus.
As a competitive antagonist, this compound vies with ADP for the binding site on the P2Y12 receptor. By occupying this site, it prevents ADP from initiating the downstream signaling required for full platelet activation and aggregation. This action is both potent and reversible.
A phase I clinical study involving healthy human volunteers demonstrated the dose-dependent efficacy of intravenous this compound (INS50589) in inhibiting platelet aggregation. The study monitored platelet function in response to ADP, with the results indicating a rapid onset of action and a reversible effect.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound (INS50589)
| Parameter | Observation | Citation |
|---|---|---|
| Mechanism | Reversible, competitive antagonist of the P2Y12 receptor. | nih.gov |
| Effect | Dose-dependent inhibition of platelet activation and aggregation in response to ADP. | nih.gov |
| Reversibility | Platelet response to ADP returned to at least 75% of baseline within 0.25–4 hours after cessation of infusion. | nih.gov |
The reversible nature of this compound’s binding to the P2Y12 receptor is a key characteristic, allowing for controlled modulation of platelet function. nih.gov
Suppression of Vascular Smooth Muscle Cell Contraction
The influence of this compound on vascular smooth muscle cells (VSMCs) is intrinsically linked to its antagonism of the P2Y12 receptor, which is also expressed on these cells. ahajournals.org The activation of P2Y12 receptors on VSMCs by ADP has been shown to contribute to vasoconstriction. ahajournals.org By blocking these receptors, this compound can be inferred to suppress VSMC contraction.
Research has demonstrated that the P2Y12 receptor on VSMCs, when activated, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. ahajournals.org Lower cAMP levels are associated with increased VSMC contraction. Therefore, by antagonizing the P2Y12 receptor, this compound would maintain higher cAMP levels, promoting vasodilation.
Furthermore, studies on P2Y12 receptor antagonists have shown a reduction in atheroma and a decreased abundance of VSMCs in plaque in animal models, suggesting a role for P2Y12 in the migration and proliferation of VSMCs during atherogenesis. ahajournals.orgnih.gov Activation of the P2Y12 receptor on VSMCs has been found to inhibit the cAMP/protein kinase A (PKA) signaling pathway, which in turn leads to cofilin dephosphorylation and actin disassembly, thereby enhancing VSMC motility and migration. ahajournals.orgnih.gov By blocking this pathway, this compound would logically inhibit these processes.
Table 2: Inferred Effects of this compound on Vascular Smooth Muscle Cells via P2Y12 Receptor Antagonism
| Process | Effect of P2Y12 Activation | Inferred Effect of this compound | Citation |
|---|---|---|---|
| Contraction | Stimulates vasoconstriction. | Suppresses contraction, promoting vasodilation. | ahajournals.org |
| Migration | Enhances motility and migration. | Inhibits migration. | ahajournals.orgnih.gov |
Regulation of Cellular Proliferation
The role of the P2Y12 receptor in cellular proliferation is an emerging area of research, with evidence suggesting its involvement in the growth of certain cell types, including some cancer cells. nih.govresearchgate.net P2Y12 receptor activation on pancreatic cancer cells, for instance, has been shown to stimulate cell migration and proliferation. nih.gov Therefore, as a P2Y12 receptor antagonist, this compound has the potential to regulate cellular proliferation by inhibiting these pathways.
In some cancer models, the interaction between platelets and cancer cells is thought to promote tumor growth and metastasis, a process in which the P2Y12 receptor on platelets plays a role. researchgate.net By inhibiting platelet activation, this compound could indirectly suppress this pro-proliferative signaling. Some studies have also indicated that P2Y12 inhibitors can have anti-proliferative effects beyond their impact on platelets. nih.gov For example, in a melanoma mouse model, treatment with a P2Y12 inhibitor resulted in a higher survival rate. nih.gov
Table 3: Inferred Regulatory Effects of this compound on Cellular Proliferation via P2Y12 Receptor Antagonism
| Cell Type/Process | Effect of P2Y12 Activation | Inferred Effect of this compound | Citation |
|---|---|---|---|
| Pancreatic Cancer Cells | Stimulates migration and proliferation. | Inhibits migration and proliferation. | nih.gov |
| Tumor Growth (in some models) | Promotes tumor growth and metastasis through platelet interaction. | Inhibits tumor growth and metastasis. | researchgate.net |
Modulation of Inflammatory Responses
The P2Y12 receptor is increasingly recognized as a key player in the inflammatory process, not only through its role in platelet activation but also through its presence on immune cells. mdpi.comnih.gov Platelets themselves are active participants in inflammation, and their activation via the P2Y12 receptor leads to the release of pro-inflammatory molecules and the formation of platelet-leukocyte aggregates. nih.gov As a P2Y12 receptor antagonist, this compound is expected to modulate these inflammatory responses.
Antagonism of the P2Y12 receptor has been shown to decrease markers of inflammation. nih.gov P2Y12 inhibitors can reduce the release of pro-inflammatory contents from platelet α-granules and diminish the formation of pro-inflammatory platelet-leukocyte aggregates. nih.gov Furthermore, the P2Y12 receptor is expressed on various immune cells, and its inhibition may directly affect their function in the inflammatory response. mdpi.com
In vascular smooth muscle cells, ADP-induced activation of the P2Y12 receptor has been shown to upregulate monocyte chemoattractant protein-1 (MCP-1) and promote monocyte adhesion, key events in vascular inflammation. physiology.orgphysiology.org By blocking this receptor, this compound would be expected to attenuate these inflammatory changes in the vascular wall.
Table 4: Inferred Modulatory Effects of this compound on Inflammatory Responses via P2Y12 Receptor Antagonism
| Inflammatory Process | Effect of P2Y12 Activation | Inferred Effect of this compound | Citation |
|---|---|---|---|
| Platelet-Mediated Inflammation | Promotes release of pro-inflammatory molecules and formation of platelet-leukocyte aggregates. | Reduces release of pro-inflammatory molecules and formation of platelet-leukocyte aggregates. | nih.gov |
| Vascular Inflammation | Upregulates MCP-1 in VSMCs and promotes monocyte adhesion. | Downregulates MCP-1 in VSMCs and inhibits monocyte adhesion. | physiology.orgphysiology.org |
Structural Basis and Medicinal Chemistry Research of Regrelor Disodium
Adenosine (B11128) Derivative Core Structure of Regrelor Disodium (B8443419)
Regrelor disodium (also known as INS50589) is an adenosine derivative. ama-assn.orgwikipedia.org Its chemical formula is C22H23N6Na2O8P, and its molecular weight is approximately 576.4 g/mol . ama-assn.orgnih.gov The core structure of this compound is based on 5'-Adenylic acid, which is an adenosine monophosphate. ama-assn.org Specifically, it is described as disodium N-(ethylcarbamoyl)-2',3'-O-[(1S,2E)-3-phenyl-2-propenylidene]-5'-adenylate. ama-assn.org The adenosine moiety provides the purine (B94841) nucleoside backbone, which is crucial for its interaction with purinergic receptors. cir-safety.org
The structural formula reveals a complex molecule featuring an adenine (B156593) base, a ribose sugar modified with a phenylpropenylidene group at the 2' and 3' positions, and a phosphate (B84403) group at the 5' position, along with an N-ethylcarbamoyl modification on the adenine. ama-assn.orgnih.govdrugbank.com The disodium salt form indicates the presence of two sodium ions associated with the phosphate group. nih.govnih.govdrugbank.com
Synthetic Pathways and Key Structural Modifications for Analog Generation
While specific detailed synthetic pathways for this compound are not extensively detailed in publicly available general scientific literature, its nature as an adenosine derivative suggests that its synthesis would likely involve modifications of an adenosine or adenylic acid precursor. General strategies for synthesizing adenosine derivatives often involve chemical modifications of the purine base, the ribose sugar, or the phosphate group. cir-safety.org
Key structural modifications for generating analogs of nucleoside derivatives like this compound often focus on:
Modifications to the purine base: Altering substituents on the adenine ring, such as the N6-ethylcarbamoyl group, can impact receptor binding and selectivity.
Modifications to the sugar moiety: The 2',3'-O-((1S,2E)-3-phenyl-2-propenylidene) group is a significant modification of the ribose sugar. Variations in this bulky substituent, including changes to the phenyl ring or the propenylidene linker, could influence the compound's interaction with the P2Y12 receptor.
The development of P2Y12 receptor antagonists, including nucleoside derivatives, often involves systematic structural changes to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This process, known as lead optimization, involves iterative cycles of design, synthesis, and biological evaluation to establish structure-activity relationships. researchgate.netrsc.org
Structure-Activity Relationships (SAR) for P2Y12 Receptor Antagonism
This compound acts as a reversible, competitive antagonist of the P2Y12 receptor. medchemexpress.comwikipedia.org The P2Y12 receptor is a G-protein coupled receptor (GPCR) on platelets, and its antagonism inhibits ADP-induced platelet aggregation. sgul.ac.uknih.gov The SAR studies for P2Y12 receptor antagonists, generally, highlight the importance of specific molecular features for effective binding and inhibition.
For nucleoside-derived P2Y12 antagonists like this compound, the following aspects are typically crucial for their activity:
Adenosine Core: The purine nucleoside scaffold provides the fundamental recognition elements for the P2Y12 receptor. nih.gov
Phosphate Group: The 5'-phosphate group plays a vital role in the interaction with the receptor, often contributing to binding affinity through electrostatic interactions. nih.gov
Ribose Modifications: The specific modifications on the ribose sugar, such as the 2',3'-O-phenylpropenylidene moiety in this compound, are critical for conferring antagonism and selectivity. These groups can occupy specific pockets within the receptor binding site, influencing the binding mode and preventing agonist activation.
Substituents on the Adenine Base: The N6-ethylcarbamoyl group on the adenine base is another site for potential interactions with the receptor, and modifications here can modulate potency.
The IC50 for antagonism of ADP-induced (P2Y12-mediated) platelet aggregation for Regrelor (the parent compound) was reported as 16 nM in vitro, indicating its potent inhibitory activity. wikipedia.org The design of P2Y12 antagonists aims to achieve high affinity and selectivity for the P2Y12 receptor over other purinergic receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, P2Y14) to minimize off-target effects. nih.govtargetmol.comtargetmol.com
Design and Synthesis of Novel this compound Derivatives
The ongoing research in the field of P2Y12 receptor antagonists involves the design and synthesis of novel derivatives to improve pharmacological profiles, including potency, selectivity, and metabolic stability. nih.govresearchgate.net The rational design of new this compound derivatives would likely leverage the established SAR, focusing on modifying key regions of the molecule to enhance desired properties.
Strategies for designing novel derivatives may include:
Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties but potentially improved metabolic stability or binding characteristics.
Conformational Restriction: Introducing rigid elements into flexible parts of the molecule to pre-organize it into a conformation favorable for receptor binding, potentially increasing potency and selectivity.
Fragment-Based Drug Design: Identifying small molecular fragments that bind to specific sub-pockets of the P2Y12 receptor and then linking or growing these fragments to create more potent compounds.
Structure-Based Drug Design: Utilizing the recently published three-dimensional crystal structures of the human P2Y12 receptor in complex with agonists and antagonists to guide the design of new ligands with optimized interactions. nih.govnih.gov This approach allows for precise modifications to improve complementarity with the receptor binding site.
The synthesis of these novel derivatives would involve a range of organic chemistry techniques, building upon the known synthetic routes for nucleoside analogs. The goal is to create compounds that maintain or improve upon this compound's potent P2Y12 antagonism while addressing any limitations identified in its profile. researchgate.netrsc.org
Pharmacological Characterization in Preclinical Settings
In Vitro Receptor Affinity and Potency Determination (e.g., IC50 values)
Regrelor disodium (B8443419) acts as a competitive antagonist of the P2Y12 receptor. wikipedia.orgmedchemexpress.com In vitro studies have determined its potency in inhibiting ADP-induced (P2Y12-mediated) platelet aggregation. The half maximal inhibitory concentration (IC50) for Regrelor disodium in this context was found to be 16 nM. wikipedia.org The IC50 value represents the concentration of an inhibitor required to inhibit a biological process or component by 50%. wikipedia.org
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| P2Y12 receptor | Antagonism of ADP-induced platelet aggregation | 16 nM | wikipedia.org |
Reversibility of P2Y12 Receptor Blockade
This compound is characterized as a reversible P2Y12 receptor antagonist. wikipedia.orgmedchemexpress.comncats.iomedchemexpress.com This reversibility distinguishes it from other antiplatelet agents like clopidogrel, which is a prodrug leading to an irreversible P2Y12 antagonist. wikipedia.orgnih.gov The reversible nature of its binding to the P2Y12 receptor implies that its inhibitory effects on platelet aggregation can be quickly restored upon discontinuation of treatment. wikipedia.org
Preclinical Pharmacodynamic Evaluation in Cellular and Tissue Models
Preclinical experiments in various animal models, including rats, dogs, and monkeys, have demonstrated that this compound rapidly inhibits platelet aggregation. wikipedia.org These studies also indicated a swift restoration of baseline platelet function following the cessation of treatment. wikipedia.org
In addition to in vivo animal studies, preclinical pharmacodynamic evaluations often utilize in vitro cellular and tissue models to assess drug activity and effects. frontiersin.orgeuropa.eumimetas.commdpi.comreprocell.com These models can include:
Cellular Assays: Cell-based in vitro models are widely used for screening and provide insights into molecular interactions within a cellular environment, including effects on signaling pathways or receptors. mdpi.com
Primary Cells: Activated peripheral blood mononuclear cells (PBMCs) are considered a more stringent tool for pharmacodynamic evaluation than cell lines, offering anti-viral activity values closer to those observed in mucosal tissues. frontiersin.org
Tissue Explant Models: These models can be used to assess the pharmacokinetic/pharmacodynamic (PK/PD) profiles of new inhibitors and their formulations. frontiersin.org Human tissue models, such as fresh uterine muscle strips, have been used to assess drug effects on tissue contractility, providing insights relevant to human physiology. reprocell.com Organ-on-a-chip (OOC) technology also offers advanced 3D tissue models that mimic intricate organ interactions for comprehensive ADME and PK/PD insights. mimetas.commdpi.com
This compound has been shown to inhibit cell proliferation and can be used in inflammation-related research. medchemexpress.comtargetmol.com
Metabolite Characterization and Its Pharmacological Activity (e.g., INS51088)
This compound's primary metabolite is identified as INS51088. wikipedia.org While the initial search results confirm the existence and identification of INS51088 as the primary metabolite, detailed information regarding its specific pharmacological activity was not extensively provided within the scope of the search.
Preclinical Investigations in Research Models
In Vitro Cellular Models for Regrelor Disodium (B8443419) Efficacy
Platelet-Based Assays
The primary mechanism of Regrelor disodium involves the direct inhibition of the P2Y12 receptor on platelets. In vitro studies using human platelets have been pivotal in quantifying this effect. A study in healthy human volunteers, which included in vitro analysis of platelet function, demonstrated that this compound produces a dose-dependent inhibition of platelet activation and aggregation when challenged with ADP. researcher.lifenih.gov
Researchers observed that intravenous administration of this compound led to a rapid onset of its antiplatelet effects. researcher.lifenih.gov Near-steady state plasma concentrations were achieved quickly, resulting in nearly complete inhibition of ADP-induced platelet aggregation at higher doses. researcher.lifenih.gov This inhibitory effect was reversible, with platelet response to ADP returning to at least 75% of the baseline value within 0.25 to 4 hours after stopping the infusion, depending on the dose and the concentration of ADP used in the assay. researcher.lifenih.gov The principal metabolite of this compound, INS51088, did not appear to contribute to these antiplatelet effects. researcher.lifenih.gov
| Parameter | Observation | Reference |
| Mechanism of Action | Reversible, competitive antagonist of the P2Y12 ADP receptor | researcher.lifenih.gov |
| Effect on Platelets | Dose-dependent inhibition of ADP-induced platelet activation and aggregation | researcher.lifenih.gov |
| Onset of Action | Rapid inhibition of platelet function | researcher.lifenih.gov |
| Reversibility | Platelet function returned to ≥75% of baseline within 0.25-4 hours post-infusion | researcher.lifenih.gov |
| Metabolite Activity | Principal metabolite (INS51088) showed no evidence of contributing to the antiplatelet effect | researcher.lifenih.gov |
Vascular Cell Culture Systems
Publicly available research detailing the specific effects of this compound on vascular cell culture systems, such as human umbilical vein endothelial cells (HUVECs) or smooth muscle cells, is limited. Such studies would be valuable to understand any potential direct effects of the compound on vascular tone, inflammation, or proliferation, independent of its platelet-inhibitory actions.
Inflammatory Cell Models
While the P2Y12 receptor is most prominently associated with platelets, it is also expressed on some inflammatory cells, including microglia and dendritic cells. However, specific studies investigating the direct effects of this compound on in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages or other immune cell cultures, are not readily found in the public domain. Research in this area could elucidate potential anti-inflammatory properties of the drug beyond its primary antithrombotic mechanism.
Ex Vivo Organ and Tissue Perfusion Studies
Detailed findings from ex vivo organ and tissue perfusion studies investigating this compound are not extensively reported in publicly accessible literature. Such studies, for example using isolated perfused hearts or vascular segments, could provide further insights into the compound's effects on organ function and vascular reactivity in a more integrated biological system than cell culture models.
In Vivo Animal Models for Pathophysiological Research
Models of Thrombosis and Hemostasis
Early preclinical development of P2Y12 antagonists often involves canine models of thrombosis, which have been shown to be predictive of human responses. Initial reports on this compound indicated that studies in canine models suggested its potential effectiveness in protecting platelet function and reducing blood loss. However, detailed, peer-reviewed publications of these specific canine studies with this compound are not widely available.
In general, such models often involve inducing thrombosis in a coronary or femoral artery and then assessing the ability of the investigational drug to prevent or dissolve the thrombus. Key parameters measured typically include the time to vessel occlusion, the frequency and duration of cyclic flow variations (indicating intermittent thrombosis and thrombolysis), and the effects on bleeding time. While the outcomes of such studies were reportedly promising for this compound, the specific quantitative data from these in vivo thrombosis and hemostasis models remains largely proprietary or unpublished.
Models of Vascular Disease and Remodeling
There is a significant lack of published research investigating the effects of this compound in established preclinical models of vascular disease and remodeling. P2Y12 receptors are known to be expressed on vascular smooth muscle cells and are implicated in processes such as vasoconstriction and cellular proliferation, which are key events in vascular remodeling. mdpi.com Antagonism of this receptor could theoretically mitigate pathological vascular changes. However, no specific studies utilizing models such as carotid artery ligation, aortic banding, or diet-induced atherosclerosis have been found for this compound. Consequently, there are no available data on its impact on neointima formation, vessel wall thickness, or atherosclerotic plaque development.
One vendor of research chemicals notes that this compound inhibits cell proliferation, a critical process in vascular remodeling, but does not provide supporting data or cite any primary research. Without such studies, the potential of this compound to modulate vascular disease and remodeling remains speculative and unsubstantiated by direct preclinical evidence.
Models of Inflammation and Immune Response
Similarly, there is a dearth of specific preclinical data on the effects of this compound in models of inflammation and immune response. The P2Y12 receptor is expressed on various immune cells, and its inhibition has been shown with other compounds to have anti-inflammatory effects beyond their primary role in thrombosis. nih.govnih.govmdpi.com These effects are thought to be mediated by reducing platelet-leukocyte interactions and modulating inflammatory cytokine release. nih.gov
A supplier for research compounds suggests that this compound can be used in inflammation-related research, yet no peer-reviewed studies detailing its use in models such as lipopolysaccharide (LPS)-induced systemic inflammation, collagen-induced arthritis, or other models of immune-mediated diseases could be located. As a result, there is no information on the in vivo effects of this compound on inflammatory cell infiltration, cytokine profiles, or other markers of immune response in preclinical models.
The absence of specific preclinical data for this compound in these critical areas prevents a thorough evaluation of its potential therapeutic utility in vascular and inflammatory conditions. While the broader class of P2Y12 antagonists has shown promise in these areas, direct evidence for this compound is required to substantiate any similar claims.
Translational Research Implications Preclinical Focus
Regrelor Disodium (B8443419) as a Probe for P2Y12 Receptor Mechanism Exploration
Regrelor disodium's specific and reversible binding properties have made it an effective pharmacological probe for dissecting the signaling pathways downstream of the P2Y12 receptor. Unlike irreversible antagonists, its ability to dissociate from the receptor allows for the study of the dynamic nature of P2Y12 signaling and its role in the amplification of platelet activation.
Preclinical studies utilizing this compound have helped to confirm the central role of the P2Y12 receptor in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation. By competitively inhibiting the binding of ADP, this compound effectively blocks the conformational change in the receptor that initiates the intracellular signaling cascade. This includes the inhibition of adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), and the activation of phosphoinositide 3-kinase (PI3K), crucial steps in platelet activation and aggregation.
The use of this compound in in vitro platelet function assays has allowed researchers to quantify the contribution of P2Y12 receptor activation to various aspects of platelet response, such as shape change, granule secretion, and thromboxane (B8750289) A2 generation. These studies have provided a clearer understanding of the hierarchical and synergistic interactions between the P2Y12 receptor and other platelet receptors, such as P2Y1 and thromboxane receptors.
Insights into Pathological Roles of P2Y12 Receptors in Disease Models
The application of this compound in various preclinical disease models has been instrumental in defining the pathological significance of P2Y12 receptor activation beyond its established role in thrombosis.
Thrombosis Models:
In animal models of arterial thrombosis, this compound has demonstrated efficacy in preventing vessel occlusion. For instance, in canine models of coronary artery thrombosis, administration of this compound led to a significant reduction in the incidence and size of thrombus formation following vascular injury. These studies provided crucial in vivo validation of the P2Y12 receptor as a key target for antithrombotic therapies.
| Preclinical Thrombosis Model | Key Findings with P2Y12 Antagonism (Illustrative) |
| Ferric Chloride-Induced Carotid Artery Injury (Rodent) | Delayed time to vessel occlusion, reduced thrombus weight. |
| Electrolytic Injury Model (Canine) | Maintained vessel patency, decreased platelet deposition. |
| Arteriovenous Shunt Model (Primate) | Reduced thrombus formation on prosthetic grafts. |
Inflammation and Immune Response:
Emerging evidence from preclinical research suggests a role for the P2Y12 receptor in inflammatory processes. Studies utilizing P2Y12 antagonists like this compound in models of sterile inflammation have shown a reduction in leukocyte recruitment and tissue damage. This is attributed to the inhibition of platelet-leukocyte aggregate formation, a key step in the inflammatory cascade. The ability of this compound to modulate these interactions has highlighted the P2Y12 receptor as a potential therapeutic target for inflammatory diseases. medchemexpress.com
Cancer Biology:
The observation that this compound can inhibit cell proliferation has prompted investigations into the role of P2Y12 receptors in cancer biology. medchemexpress.com In various cancer cell lines, activation of the P2Y12 receptor has been linked to increased proliferation and migration. Preclinical studies using P2Y12 antagonists have shown promise in reducing tumor growth and metastasis in animal models of certain cancers. These findings suggest that targeting the P2Y12 receptor could be a novel strategy in oncology, potentially by inhibiting platelet-mediated tumor cell proliferation and dissemination.
Contribution to the Development of Next-Generation P2Y12 Antagonists
The preclinical and early clinical experiences with this compound, along with other early-generation P2Y12 antagonists, have provided valuable lessons that have guided the development of newer and more effective therapies. The evolution of P2Y12 inhibitors has been driven by the need to overcome the limitations of earlier agents, such as inter-individual variability in response and the risk of bleeding. nih.govnih.gov
The development of reversible antagonists like this compound was a significant step away from the irreversible thienopyridines. The predictable and reversible nature of its antiplatelet effect, as demonstrated in preclinical models, highlighted the potential advantages of this class of drugs in certain clinical scenarios, such as in patients requiring urgent surgery. nih.govresearchgate.net
Furthermore, the challenges encountered during the development of this compound and its contemporaries underscored the importance of optimizing pharmacokinetic and pharmacodynamic properties to achieve a better balance between antithrombotic efficacy and bleeding risk. This has led to the development of next-generation P2Y12 antagonists with more consistent and potent antiplatelet effects, such as ticagrelor (B1683153) and prasugrel. nih.govnih.gov The insights gained from the preclinical characterization of compounds like this compound have been instrumental in refining the drug discovery and development process for this important class of therapeutic agents.
Advanced Methodologies for Regrelor Disodium Research
High-Throughput Screening Techniques for Analog Discovery
High-throughput screening (HTS) is a cornerstone in the discovery of novel analogs of Regrelor disodium (B8443419). These techniques allow for the rapid assessment of large libraries of chemical compounds for their ability to interact with the P2Y12 receptor.
One of the primary HTS methods involves cell-based assays that measure the downstream effects of P2Y12 receptor activation or inhibition. A common approach is the use of fluorescent-based assays that monitor changes in intracellular calcium levels, a key event in platelet activation. nih.govresearchgate.net For instance, a miniaturized ultra-high throughput (UHT) assay can be employed to measure cytosolic Ca2+ rises in platelets in 1536-well plate formats. nih.gov This allows for the screening of thousands of small organic molecules for their potential to inhibit P2Y12-mediated signaling. nih.gov
The process typically involves loading platelets with a calcium-sensitive fluorescent dye, such as Calcium-6. nih.gov These platelets are then stimulated with an agonist like adenosine (B11128) diphosphate (B83284) (ADP), the natural ligand for the P2Y12 receptor, in the presence of the test compounds. nih.govnih.gov A reduction in the expected fluorescent signal indicates that the compound is inhibiting P2Y12 receptor activity.
Another HTS approach is the use of radioligand binding assays. In this method, a radiolabeled ligand with known affinity for the P2Y12 receptor is used. Test compounds are then introduced to see if they can displace the radioligand. A successful displacement indicates that the test compound binds to the P2Y12 receptor.
The data generated from these HTS campaigns can be used to identify "hit" compounds with desirable activity. These hits then undergo further characterization and optimization to develop potent and selective analogs of Regrelor disodium.
Molecular Modeling and Docking Studies of P2Y12 Receptor Interactions
Molecular modeling and docking studies are indispensable computational tools for understanding the interaction between this compound and the P2Y12 receptor at an atomic level. These methods provide insights into the binding mode and the key amino acid residues involved in the interaction, which is crucial for the rational design of new and improved analogs.
The process begins with the construction of a three-dimensional (3D) model of the human P2Y12 receptor. drugbank.comresearchgate.net Since obtaining a crystal structure of every protein is not always feasible, homology modeling is often employed. This technique uses the known 3D structure of a related protein (a template) to build a model of the target protein. drugbank.comnih.gov For the P2Y12 receptor, the crystal structure of other G-protein coupled receptors (GPCRs), such as bovine rhodopsin or the β1 adrenergic receptor, have been used as templates. drugbank.comresearchgate.net
Once a reliable 3D model of the P2Y12 receptor is generated, molecular docking simulations are performed. researchgate.netoup.com In these simulations, the this compound molecule is computationally placed into the putative binding pocket of the receptor model. oup.com The docking program then calculates the most favorable binding poses and estimates the binding affinity. oup.com
These studies have revealed that the binding of antagonists to the P2Y12 receptor often involves interactions with specific transmembrane (TM) segments and extracellular loops (ELs). oup.com For reversible antagonists like this compound, key interactions may include hydrogen bonding and π-π stacking with residues such as Lys280 and Phe252. nih.gov
The insights gained from molecular modeling and docking can guide the chemical synthesis of new this compound analogs with improved affinity and selectivity for the P2Y12 receptor.
Genetic and Pharmacological Approaches for P2Y12 Receptor Manipulation
Genetic and pharmacological manipulation of the P2Y12 receptor are powerful strategies to investigate the specific role of this receptor in platelet function and to characterize the mechanism of action of compounds like this compound.
Genetic Approaches: Genetic manipulation primarily involves the use of knockout models, where the gene encoding the P2Y12 receptor is deleted. nih.gov Studies using platelets from P2Y12 knockout mice have been instrumental in confirming the central role of this receptor in ADP-induced platelet aggregation. nih.gov These models provide a clean background to study the effects of this compound, ensuring that any observed antiplatelet activity is directly attributable to its interaction with the P2Y12 receptor.
Furthermore, the study of genetic polymorphisms in the P2RY12 gene in humans can provide valuable information. nih.govnih.gov Certain single nucleotide polymorphisms (SNPs) have been associated with variations in platelet reactivity in response to P2Y12 inhibitors. nih.gov Investigating how these genetic variations affect the binding and efficacy of this compound can contribute to a more personalized approach to antiplatelet therapy.
Pharmacological Approaches: A variety of pharmacological tools are used to modulate P2Y12 receptor function. These include selective agonists and antagonists. The use of a selective P2Y12 receptor agonist, such as 2-MeSADP, can be used to induce platelet aggregation, which can then be inhibited by this compound to determine its potency. nih.gov
Conversely, comparing the effects of this compound with other P2Y12 receptor antagonists with different modes of action, such as the irreversible thienopyridines (e.g., clopidogrel, prasugrel) and other reversible non-thienopyridines (e.g., ticagrelor (B1683153), cangrelor), can help to further characterize its unique pharmacological profile. nih.govnih.gov
Advanced Imaging Techniques for In Vivo Cellular Processes
Advanced imaging techniques are essential for visualizing the effects of this compound on platelet function in a dynamic, physiological environment. Intravital microscopy (IVM) is a particularly powerful tool that allows for the real-time observation of cellular processes within a living organism. plos.orgmdpi.comfrontiersin.org
Using IVM, researchers can directly visualize thrombus formation in response to vascular injury in animal models. drugbank.com Platelets can be fluorescently labeled, either by injecting fluorescently-conjugated antibodies against platelet-specific markers like CD49b or by using transgenic mice with fluorescently tagged platelets (e.g., CD41-YFP). plos.orgresearchgate.net This allows for the tracking of individual platelets and the quantification of platelet aggregation and thrombus stability. plos.orgdrugbank.com
The administration of this compound in these models can then be assessed for its ability to inhibit platelet recruitment to the site of injury and reduce the size and stability of the resulting thrombus. ahajournals.org Spinning-disk confocal microscopy and multiphoton laser scanning microscopy are advanced IVM techniques that provide high-resolution, four-dimensional imaging with deep tissue penetration, enabling detailed analysis of the complex cellular interactions during thrombosis. plos.orgmdpi.comfrontiersin.org
Near-infrared fluorescence (NIRF) imaging is another emerging technique that can be used to visualize activated platelets with high specificity and minimal background interference. mdpi.com These advanced imaging modalities provide crucial in vivo evidence of the antithrombotic efficacy of this compound.
Systems Biology Approaches to Elucidate Broader Biological Networks
Systems biology approaches aim to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. In the context of this compound research, these approaches can help to elucidate the broader biological networks affected by the inhibition of the P2Y12 receptor.
The P2Y12 receptor is not only expressed on platelets but has also been identified on other cell types, including microglia, dendritic cells, macrophages, and T lymphocytes. nih.govmdpi.com This suggests that P2Y12 signaling may play a role in processes beyond hemostasis, such as inflammation and immune responses. nih.govnih.gov
By employing techniques like transcriptomics, proteomics, and metabolomics, researchers can analyze the global changes in gene expression, protein levels, and metabolite profiles in various cell types and tissues following treatment with this compound. This can reveal novel signaling pathways and biological processes that are modulated by P2Y12 inhibition.
Network pharmacology is a systems biology-based approach that can be used to construct and analyze molecular interaction networks to identify the multiple targets of a drug and to understand its mechanism of action from a network perspective. nih.gov By integrating data from various sources, including genomics, proteomics, and drug-target interactions, a comprehensive network model of this compound's effects can be built. This can help to predict potential off-target effects and identify new therapeutic indications for the compound.
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Regrelor disodium as a P2Y12 receptor antagonist, and how do these mechanisms influence experimental design in thrombosis research?
- Answer : this compound inhibits ADP-induced platelet aggregation by selectively antagonizing the P2Y12 receptor, a critical pathway in thrombosis. Researchers should design experiments to measure receptor binding affinity (e.g., radioligand displacement assays) and downstream effects (e.g., cAMP levels, platelet activation markers). Controls must include comparison with other P2Y12 antagonists (e.g., Ticagrelor metabolite M5) to benchmark potency . Dose-response curves and time-dependent inhibition assays are essential to establish pharmacokinetic-pharmacodynamic relationships.
Q. What in vitro and ex vivo assays are recommended for assessing the inhibitory efficacy of this compound on platelet aggregation?
- Answer : Key assays include:
- Light transmission aggregometry (LTA) using platelet-rich plasma (PRP) stimulated with ADP.
- Flow cytometry to quantify P-selectin expression or PAC-1 binding as markers of platelet activation.
- Ex vivo models (e.g., murine arterial injury) to evaluate thrombus formation under shear stress.
Inter-assay variability can be minimized by standardizing platelet counts, agonist concentrations, and pre-incubation times with this compound .
Q. How should researchers validate the purity and stability of this compound in experimental formulations?
- Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%). Stability studies should evaluate degradation under varying pH, temperature, and storage conditions (e.g., lyophilized vs. solution). For in vivo studies, verify bioavailability via LC-MS/MS pharmacokinetic profiling in plasma samples .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro potency data and in vivo efficacy outcomes when evaluating this compound’s antithrombotic effects?
- Answer : Discrepancies often arise due to differences in bioavailability, protein binding, or metabolic clearance. To address this:
- Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Compare in vitro IC₅₀ values with in vivo effective doses in disease models (e.g., FeCl₃-induced thrombosis in rodents).
- Use transcriptomic or proteomic profiling to identify off-target effects that may modulate efficacy .
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s anti-inflammatory effects in vascular smooth muscle cells (VSMCs)?
- Answer : Apply multivariate regression to control for confounding variables (e.g., cell passage number, serum batch). For contradictory results, use meta-analysis to pool data from independent studies, weighted by sample size and methodological rigor. Sensitivity analysis can identify outlier datasets, while pathway enrichment tools (e.g., Gene Ontology) may reveal context-dependent mechanisms .
Q. What experimental strategies can mitigate bias when comparing this compound with next-generation P2Y12 inhibitors in preclinical studies?
- Answer : Implement blinded randomization in animal cohorts and cell culture experiments. Use head-to-head comparisons under identical conditions (e.g., same ADP concentration, shear stress parameters). Validate findings with orthogonal methods, such as CRISPR-edited P2Y12 knockout models to confirm receptor specificity .
Q. How can researchers design a robust protocol to investigate this compound’s potential off-target effects on non-platelet cells (e.g., endothelial or immune cells)?
- Answer :
- Perform high-content screening (HCS) with fluorescent probes for apoptosis, ROS production, and cytokine secretion.
- Utilize RNA-seq to map transcriptomic changes in co-cultured endothelial and immune cells.
- Validate findings using knockdown/overexpression models of candidate off-target receptors (e.g., P2Y1 or P2Y13) .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between technical replicates and Cochran’s Q test for heterogeneity in meta-analyses .
- Reproducibility : Follow the ARRIVE guidelines for in vivo studies, detailing animal strain, sex, and environmental conditions. For in vitro work, report passage numbers and authentication certificates for cell lines .
- Literature Review : Apply the PICO framework to structure searches (e.g., Population: VSMCs; Intervention: this compound; Comparison: Clopidogrel; Outcome: Proliferation inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
